molecular formula C6H10O2 B3029397 3-(Hydroxymethyl)cyclopentanone CAS No. 64646-09-9

3-(Hydroxymethyl)cyclopentanone

Cat. No. B3029397
CAS RN: 64646-09-9
M. Wt: 114.14 g/mol
InChI Key: ZUDJASYMJNCZKF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclopentanone (HCPN) is a versatile intermediate in organic synthesis, particularly valuable in the production of polymers, pesticides, fragrances, and as a precursor for various biologically active compounds. It is a cyclopentanone derivative with a hydroxymethyl group at the third position, which can be synthesized from bio-derived materials such as 5-hydroxymethylfurfural (HMF) .

Synthesis Analysis

The synthesis of HCPN has been achieved through several innovative methods. One approach involves the use of non-noble metal-based catalysts like Cu–Al2O3 and Co–Al2O3, which facilitate the conversion of HMF to HCPN with high selectivity in an environmentally friendly medium such as water . Another method employs a Ni-Fe/Al2O3 catalyst, which shows a synergistic effect in the Ni-Fe alloy, leading to high selectivity and stability for the production of HCPN . Additionally, asymmetric synthesis routes have been developed, such as the Mo-catalyzed alkylation and Cu-catalyzed intramolecular cyclopropanation, to produce chiral derivatives of cyclopentanones .

Molecular Structure Analysis

The molecular structure of HCPN and its derivatives is characterized by the presence of a cyclopentanone ring with a hydroxymethyl group. This structure is amenable to further chemical modifications, such as the introduction of additional functional groups or the formation of chiral centers, which can be achieved through enantioselective synthesis methods . The cyclopentanone core can also serve as an isostere for the carboxylic acid functional group, offering a novel approach in drug design .

Chemical Reactions Analysis

HCPN and its derivatives participate in a variety of chemical reactions. For instance, the reductive coupling reaction of dihydroxybenzophenone and cyclobutanone can lead to unexpected products like 2,2-bis-(4-hydroxyphenyl)-cyclopentanone . Ultrasound-assisted one-pot three-component reactions have been used to synthesize thioether derivatives of cyclopentanones . Furthermore, the synthesis of enantiomerically pure amino-cyclopentanes from L-aspartic acid demonstrates the potential of HCPN derivatives in constructing nucleoside analogs with antiviral and antineoplastic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of HCPN and its derivatives are influenced by the substituents on the cyclopentanone ring. Cyclopentanone derivatives exhibit pKa values similar to carboxylic acids, which is significant for their use as isosteres in medicinal chemistry . The introduction of different substituents can also affect the lipophilicity and acidity of these compounds, further expanding their utility in various chemical and pharmaceutical applications .

Scientific Research Applications

  • Biomass Conversion and Chemical Synthesis

    • 3-(Hydroxymethyl)cyclopentanone (HCPN) is a significant derivative of biomass-derived chemicals like furfural (FF) and 5-(hydroxymethyl)furfural (HMF). It plays a crucial role as an intermediate in the synthesis of various compounds with commercial importance. Research has focused on improving the scalability, environmental footprint, and cost competitiveness of converting FF and HMF to HCPN, with developments in efficient, recyclable heterogeneous catalysts that function under mild conditions, achieving excellent yields of HCPN (Dutta & Bhat, 2021).
  • Synthesis of Chiral Cyclopentanones

    • The compound has been used in the asymmetric synthesis of chiral cyclopentanones, employing methods like asymmetric alkylation and cyclopropanation. These processes are key in the production of specific stereoisomers of cyclopentanones, which are valuable in various chemical syntheses (Palucki et al., 2002).
  • Synthesis of Antiviral Agents

    • Research has also been conducted on the synthesis of carbocyclic nucleoside analogues with potential antiviral properties using 3-(Hydroxymethyl)cyclopentanone derivatives. This involves specific modifications at the molecular level to produce compounds evaluated for their antiviral efficacy (Wachtmeister et al., 1999).
  • Natural Product Synthesis and Antimicrobial Activity

    • Natural products like 2-hydroxymethyl-3-methylcyclopent-2-enone and cis-2-hydroxymethyl-3-methylcyclopentanone have been isolated from endophytic fungi, showing mild antimycobacterial activity. These compounds, related to 3-(Hydroxymethyl)cyclopentanone, are important for organic syntheses and potential antimicrobial applications (Chomcheon et al., 2006).
  • Environmental Applications in Green Chemistry

    • The conversion of HMF to HCPN using non-noble metal-based catalysts represents a significant step in green chemistry. This process involves the selective production of HCPN in an environmentally friendly medium like water, highlighting its potential in sustainable chemical processes (Ramos et al., 2017).
  • Pharmaceutical Research for Alzheimer’s Disease

    • Cyclopentanone derivatives, including those related to 3-(Hydroxymethyl)cyclopentanone, have been studied for their potential in treating Alzheimer’s Disease. They show promise in inhibiting amyloid plaques formation and could be significant in developing future AD treatments (Ullah et al., 2021).

Safety And Hazards

The safety data sheet for cyclopentanone, a similar compound, indicates that it is flammable and can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

The selective hydrogenation and rearrangement of 5-hydroxymethylfurfural (5-HMF) to 3-hydroxymethyl-cyclopentone (HCPN) were studied over a MOF-derived bimetallic nickel–copper catalyst in water . The combination of nickel and copper dramatically improved the efficiency in both the selective hydrogenation of the carbonyl group of 5-HMF and the hydrogenative ring-rearrangement of the C5 ring . This suggests potential future directions for improving the synthesis of 3-(Hydroxymethyl)cyclopentanone.

properties

IUPAC Name

3-(hydroxymethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDJASYMJNCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)cyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of 3-(Hydroxymethyl)cyclopentanone?

A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) is not naturally occurring but can be synthesized from renewable biomass sources. One of the primary production routes involves the catalytic hydrogenative ring rearrangement of 5-(hydroxymethyl)furfural (HMF) [, , , ]. HMF, in turn, can be derived from the dehydration of fructose, a sugar abundant in biomass.

Q2: What makes 3-(Hydroxymethyl)cyclopentanone a promising platform chemical?

A2: HCPN's structure, featuring both a ketone and a hydroxyl group, offers versatile reactivity, allowing for various chemical transformations. This versatility makes it a potential building block for numerous valuable chemicals, including pharmaceuticals, polymers, and fuels []. Additionally, its origin from renewable biomass sources positions it as a sustainable alternative to petroleum-derived chemicals.

Q3: What types of catalysts are effective in producing 3-(Hydroxymethyl)cyclopentanone from 5-(hydroxymethyl)furfural?

A3: Various heterogeneous catalysts have shown promise in facilitating the conversion of HMF to HCPN. Nickel supported on alumina (Ni/Al2O3) derived from layered double hydroxides has demonstrated good activity and selectivity for HCPN production in an aqueous medium [, ]. Other notable examples include palladium supported on pyrochlore catalysts with oxygen vacancies [] and palladium supported on various lanthanum-based pyrochlores (La2B2O7, where B=Ti, Zr, Ce) []. The choice of catalyst and reaction conditions significantly influences the selectivity towards HCPN versus other potential products like tetrahydrofuran-2,5-diyldimethanol.

Q4: What challenges are associated with the catalytic production of 3-(Hydroxymethyl)cyclopentanone?

A4: While promising, the catalytic synthesis of HCPN faces challenges. One significant hurdle is achieving high selectivity towards HCPN while minimizing the formation of byproducts. Reaction temperature plays a crucial role, with lower temperatures favoring HCPN formation, while higher temperatures can lead to the formation of 3-hydroxymethyl cyclopentanone []. Another challenge is catalyst deactivation, often due to coke formation, necessitating regeneration processes []. Research continues to optimize catalyst design and reaction conditions to enhance HCPN yield and process sustainability.

Q5: Are there any computational studies related to the production or applications of 3-(Hydroxymethyl)cyclopentanone?

A5: While the provided abstracts don't detail specific computational studies on HCPN, they highlight the importance of understanding reaction mechanisms and catalyst behavior. Computational chemistry tools, like Density Functional Theory (DFT), can be employed to investigate the reaction pathways involved in HCPN synthesis, helping to design more efficient and selective catalysts []. These tools can also predict the properties and reactivity of HCPN derivatives, guiding the development of new applications.

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